molecular formula C9H10F6 B8585970 3-(1,1,2,3,3,3-Hexafluoropropyl)cyclohex-1-ene CAS No. 57915-75-0

3-(1,1,2,3,3,3-Hexafluoropropyl)cyclohex-1-ene

Cat. No. B8585970
M. Wt: 232.17 g/mol
InChI Key: SYXOINGYRSIWTE-UHFFFAOYSA-N
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Patent
US04002810

Procedure details

Cyclohexene (2.8 g., 34.2 mmole) and hexafluoropropene (1.71 g., 11.4 mmole), heated at 320° for 4 days in a Pyrex ampoule gave: (i) hexafluoropropene (0.06 g., 0.40 mmole; 4% recovery), (ii) cyclohexene (1.9 g., 23.2 mmole; 67% recovery), b.p. 83°, (iii) a liquid mixture (2.5 g.), b.r. 50°-110°/13 mm. Hg., from which was isolated (preparative g. l. c.) 3-(1,1,2,3,3,3-hexafluoropropyl)-cyclohexene (1.6 g., 6.9 mmole; 63% based on C3F6 consumed). Found: C, 47.0; H, 4.3; F, 48.5%; M (mass spectrometry), 232. C9H10F6 requires C, 46.6; H, 4.3; F, 49.1%; M, 232, b.p. 160°-161° C.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[F:7][C:8]([F:15])([F:14])[C:9]([F:13])=[C:10]([F:12])[F:11].CC(C)C>>[F:11][C:10]([CH:1]1[CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1)([F:12])[CH:9]([F:13])[C:8]([F:15])([F:14])[F:7]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
1.71 g
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Step Two
Name
Quantity
0.06 g
Type
reactant
Smiles
CC(C)C
Step Three
Name
Quantity
1.9 g
Type
reactant
Smiles
C1=CCCCC1
Step Four
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
50°-110°/13 mm. Hg

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(F)(F)F)F)(F)C1C=CCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.9 mmol
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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